2,3,4,5,6-pentafluoro-N-{2-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}benzamide
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Overview
Description
2,3,4,5,6-pentafluoro-N-{2-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}benzamide is a highly fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-{2-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 2-aminophenyl-2,3,4,5,6-pentafluorobenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentafluoro-N-{2-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce quinones and hydroquinones, respectively .
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-{2-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorescence properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-{2-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzamide
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzoic acid
Uniqueness
Compared to similar compounds, 2,3,4,5,6-pentafluoro-N-{2-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}benzamide is unique due to its dual aromatic rings and multiple fluorine substitutions. This structure imparts enhanced stability and reactivity, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C20H6F10N2O2 |
---|---|
Molecular Weight |
496.3g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H6F10N2O2/c21-9-7(10(22)14(26)17(29)13(9)25)19(33)31-5-3-1-2-4-6(5)32-20(34)8-11(23)15(27)18(30)16(28)12(8)24/h1-4H,(H,31,33)(H,32,34) |
InChI Key |
DIFDCQXAPYQAEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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